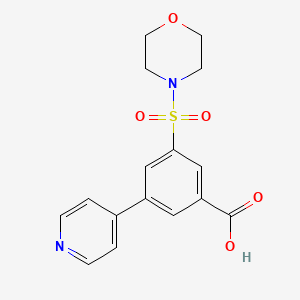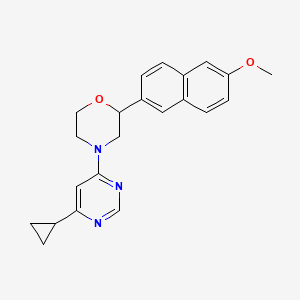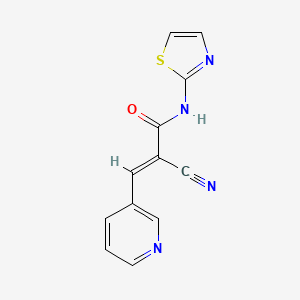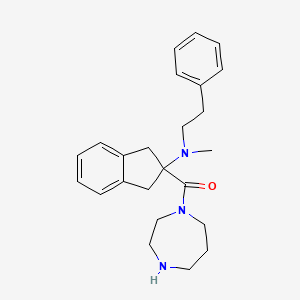![molecular formula C16H20N6O3 B5264109 1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5264109.png)
1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a methylamino group and a carbonyl group, a piperidine ring substituted with a carboxylic acid group, and a pyrazole ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for study in organic chemistry, medicinal chemistry, and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, piperidine derivatives, and pyrazole derivatives. The synthetic route may involve:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the methylamino group and the carbonyl group onto the pyrimidine ring.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the carboxylic acid group onto the piperidine ring.
Formation of the pyrazole ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the methyl group onto the pyrazole ring.
Coupling reactions: Combining the pyrimidine, piperidine, and pyrazole rings to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques (crystallization, chromatography).
化学反应分析
Types of Reactions
1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The compound can be reduced to remove oxygen-containing functional groups or modify existing ones.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Coupling: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions may vary depending on the specific reaction but typically involve controlled temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may produce compounds with fewer oxygen-containing functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of biological processes and interactions.
Medicine: The compound may have potential as a drug candidate for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and products.
作用机制
The mechanism of action of 1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Pyrazole derivatives: Compounds with similar pyrazole ring structures.
属性
IUPAC Name |
1-[2-(methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-11-7-20-22(10-11)16(14(24)25)3-5-21(6-4-16)13(23)12-8-18-15(17-2)19-9-12/h7-10H,3-6H2,1-2H3,(H,24,25)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGTXWKGZZHJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2(CCN(CC2)C(=O)C3=CN=C(N=C3)NC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-dimethyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-5-indolinesulfonamide](/img/structure/B5264028.png)
![2-(2-fluorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5264039.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5264073.png)
![Ethyl (([1-(3,4-dimethoxyphenyl)cyclopentyl]methyl)amino)(oxo)acetate](/img/structure/B5264082.png)
![6-iodo-3-(2-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5264089.png)
![(4-Benzylpiperazino)(4-{[(4-methylphenyl)sulfonyl]methyl}phenyl)methanone](/img/structure/B5264094.png)
![[4-(2-chlorobenzyl)-4-piperidinyl]methanol hydrochloride](/img/structure/B5264095.png)
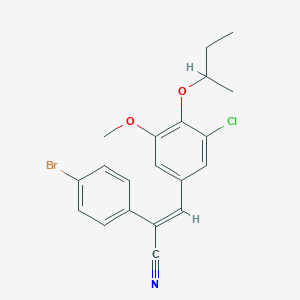
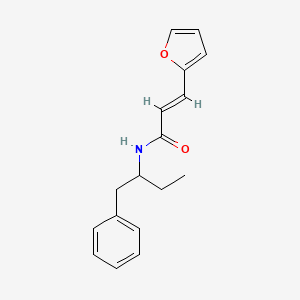
![N-tert-butyl-2-[4-(ethylaminomethyl)phenoxy]acetamide;hydrochloride](/img/structure/B5264116.png)
